molecular formula C8H13N3 B12869667 (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole

(S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole

Cat. No.: B12869667
M. Wt: 151.21 g/mol
InChI Key: YGGBVTGACIFVRB-ZETCQYMHSA-N
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Description

(S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole is a chiral compound featuring a pyrrolidine ring attached to an imidazole ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Attachment of the Methylene Bridge: The methylene bridge is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a methylene group.

    Formation of the Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving the appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methylene bridge, where the leaving group is replaced by a nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced derivatives of the pyrrolidine ring.

    Substitution: Substituted derivatives at the methylene bridge.

Scientific Research Applications

(S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(Pyrrolidin-3-ylmethyl)pyridine
  • (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine

Uniqueness

(S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole is unique due to its specific structural features, such as the combination of a pyrrolidine ring and an imidazole ring connected by a methylene bridge. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

(S)-4-(Pyrrolidin-3-ylmethyl)-1H-imidazole is a compound of significant interest in pharmacology due to its unique structural features and biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has a molecular formula of C8_{8}H12_{12}N4_{4} and a molecular weight of approximately 151.21 g/mol. The compound consists of a pyrrolidine ring linked to an imidazole moiety, which enhances its reactivity and interaction with biological targets. The stereochemistry of the compound plays a crucial role in its pharmacological properties, influencing its binding affinity and biological activity.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In various studies, imidazole derivatives have shown cytotoxic effects against multiple human cancer cell lines, including leukemia, ovarian, and breast cancer cells. For instance, compounds similar to this compound were evaluated for their growth inhibition capabilities, revealing GI50_{50} values indicative of significant antiproliferative effects ( ).

Cell Line GI50_{50} Value (μM) Reference
HCT116 (Colon Carcinoma)2.30
MV4-11 (Acute Myeloid Leukemia)0.299
Various Leukemia Lines<10

Antimicrobial Properties

The compound also demonstrates antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. Studies have shown that imidazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting cellular processes or inhibiting essential enzymes within bacterial cells ( ).

Bacterial Strain Inhibition Zone Diameter (mm) Concentration Tested (μg/disc) Reference
E. coli328
S. aureus278

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules:

  • Protein Binding : The imidazole ring can participate in hydrogen bonding and electrostatic interactions with amino acid residues in proteins, enhancing its binding affinity.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism, suggesting a potential mechanism for the observed anticancer and antimicrobial effects ( ).

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of imidazole derivatives on human leukemia cell lines, demonstrating that certain modifications in the structure could lead to enhanced cytotoxicity ( ). The findings suggest that this compound may be effective against resistant cancer strains.
  • Antibacterial Testing : In another study, derivatives were tested against clinical strains of Helicobacter pylori, revealing promising results for both sensitive and resistant strains ( ). The use of disk diffusion methods provided quantifiable data on the antibacterial efficacy of these compounds.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

5-[[(3S)-pyrrolidin-3-yl]methyl]-1H-imidazole

InChI

InChI=1S/C8H13N3/c1-2-9-4-7(1)3-8-5-10-6-11-8/h5-7,9H,1-4H2,(H,10,11)/t7-/m0/s1

InChI Key

YGGBVTGACIFVRB-ZETCQYMHSA-N

Isomeric SMILES

C1CNC[C@@H]1CC2=CN=CN2

Canonical SMILES

C1CNCC1CC2=CN=CN2

Origin of Product

United States

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